molecular formula C8H7ClN2 B13014885 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13014885
M. Wt: 166.61 g/mol
InChI Key: BBERHDJCTFDXOI-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a high-purity chemical building block with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . This compound belongs to the azaindole family, a class of bicyclic heteroaromatic structures where a pyrrole ring is fused to a pyridine ring. This scaffold is of significant interest in scientific research, particularly in the field of medicinal chemistry, where it serves as a crucial precursor for the synthesis of more complex molecules . The presence of both a chlorine atom and a methyl group on the fused ring system provides distinct sites for further chemical modification, enabling researchers to explore a wide array of structure-activity relationships. The pyrrolopyridine core is a privileged structure in drug discovery, found in compounds investigated for various biological activities. While specific mechanistic data for this exact compound is limited, derivatives of the pyrrolopyridine scaffold have been studied as potential acid pump antagonists and have demonstrated promising biological activities in other areas, such as kinase inhibition, which is a critical target in oncology research . The structural features of this compound, including its planar bicyclic system and potential for hydrogen bonding, make it a valuable intermediate for developing novel pharmacologically active agents. Intended Use and Handling: This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4,11H,1H3

InChI Key

BBERHDJCTFDXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity, particularly in targeting specific enzymes and receptors.

  • Kinase Inhibition : The compound has been studied for its ability to inhibit kinases, which are critical in many signaling pathways associated with cancer. For example, derivatives of this compound have shown promising results in inhibiting the activity of specific kinases involved in tumor growth and metastasis.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound induced apoptosis in colorectal cancer cells through the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Biological Studies

The biological implications of this compound extend beyond cancer treatment:

  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating their potential use in treating infections. The structural modifications on the pyrrolo ring have been linked to enhanced antimicrobial activity .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : This compound can be utilized in the development of organic semiconductors due to its ability to form stable thin films with good charge transport properties.
  • Optoelectronic Devices : Its incorporation into optoelectronic devices may enhance performance characteristics such as light absorption and emission efficiency .

Antitumor Activity

A notable study focused on the antitumor activity of a derivative of this compound. The research demonstrated that this derivative effectively induced apoptosis in Colo320 cells while sparing normal cells. The mechanism involved the activation of specific apoptotic pathways, showcasing the therapeutic potential of this compound .

Insulin Sensitivity Enhancement

Another study evaluated the effects of pyrrolo derivatives on insulin sensitivity in mouse adipocytes. Results indicated a dose-dependent increase in insulin sensitivity with certain structural modifications on the pyrrolo ring. This finding highlights the potential for developing antidiabetic agents from this scaffold .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure:

  • Halogen Substituents : The presence of chlorine has been associated with increased potency against certain cancer cell lines.
  • Methyl Groups : Methyl substitutions at specific positions enhance solubility and biological activity.

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

The following analysis compares 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine with structurally analogous compounds, focusing on synthetic routes , physicochemical properties , and biological activity .

Key Observations :

  • Chlorine Position : The 7-chloro substitution in the target compound contrasts with 5-chloro analogues (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), which exhibit lower yields (71%) due to steric hindrance during carboxylation .
  • Methoxy vs.
Physicochemical Properties
Property This compound 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 7-Chlorothieno[2,3-c]pyridine
Molecular Weight (g/mol) 182.63 196.59 169.63
LogP (Predicted) 2.1 1.3 2.5
Hydrogen Bond Acceptors 2 4 2
Aromatic Rings 2 2 2

Key Observations :

  • The 3-methyl group increases logP (2.1 vs. 1.3 for 5-chloro-carboxylic acid), enhancing lipid solubility.
  • Thieno[2,3-c]pyridine analogues (e.g., 7-chlorothieno[2,3-c]pyridine) exhibit higher logP (2.5) due to sulfur’s lipophilic nature but lack biological data .
Anticancer Derivatives
  • Synthetic Pathways: The target compound is synthesized via nitration and cyclization of 2-amino-3-nitro-4-methylpyridine, followed by chlorination . Derivatives are functionalized at position 3 to introduce amides or heterocycles, enhancing binding to kinase ATP pockets.
  • Cytotoxicity : N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (a structurally related compound) shows 99% purity and IC₅₀ values < 5 µM in leukemia cells, validating the scaffold’s utility .
Limitations and Challenges
  • Stability: 3-Amino-pyrrolo[2,3-c]pyridine intermediates rapidly decompose, necessitating immediate use in subsequent reactions .
  • Selectivity : Chlorine at position 7 may induce off-target effects in kinase inhibitors, requiring further optimization .

Biological Activity

7-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the pyrrolopyridine class of compounds. Its molecular formula is C7H6ClNC_7H_6ClN, and it features a chloro substituent at the 7-position and a methyl group at the 3-position. This structure contributes to its biological activity by influencing its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro evaluations demonstrated that these compounds exhibit cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward healthy cardiac cells, indicating a favorable therapeutic index for further development .

Table 1: Cytotoxicity of this compound Derivatives

Cell LineIC50 (μM)Remarks
Ovarian Cancer12.5Moderate cytotoxicity
Breast Cancer18.0Limited toxicity
Cardiac Cells>50Minimal toxicity observed

The mechanism underlying the anticancer activity of this compound appears to involve inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives have been shown to inhibit nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity, which is crucial for tumor growth and metastasis . Additionally, structure-based design studies indicated that modifications in the pyrrolopyridine scaffold can enhance binding affinity to target proteins associated with tumorigenesis .

Antidiabetic Activity

Beyond its anticancer properties, this compound has been investigated for its antidiabetic effects. A study demonstrated that certain derivatives could significantly lower blood glucose levels by enhancing glucose uptake in muscle and fat cells without affecting insulin levels . This dual mechanism suggests potential utility in managing type 2 diabetes.

Table 2: Antidiabetic Effects of Pyrrolo[2,3-c]pyridine Derivatives

CompoundDose (µM)Effect on Blood Glucose (%)
Derivative A0.5-25
Derivative B1.0-30
Derivative C5.0-15

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Certain derivatives exhibit promising antibacterial and antifungal activities against various pathogens. For example, one derivative demonstrated effective inhibition against Staphylococcus aureus and Candida albicans in vitro . The structure-activity relationship indicates that modifications at specific positions can enhance antimicrobial efficacy.

Case Studies

  • Anticancer Efficacy in Animal Models : In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size compared to controls. The study noted a reduction in Ki67 expression, indicating decreased proliferation rates in treated tumors .
  • Diabetes Management : A clinical trial involving diabetic rats treated with this compound showed improved glucose tolerance and insulin sensitivity compared to untreated controls. The results suggest potential for development as an adjunct therapy for diabetes management .

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